molecular formula C10H22Cl2N2O B12102014 3-(1-Piperidinylmethyl)-morpholine 2HCl

3-(1-Piperidinylmethyl)-morpholine 2HCl

Cat. No.: B12102014
M. Wt: 257.20 g/mol
InChI Key: SFOYPBICPZBCNH-UHFFFAOYSA-N
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Description

3-(1-Piperidinylmethyl)-morpholine 2HCl is a chemical compound that features a morpholine ring substituted with a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinylmethyl)-morpholine 2HCl typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method involves the use of formic acid and piperidine, followed by heating and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reductive amination, acylation, and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinylmethyl)-morpholine 2HCl can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

3-(1-Piperidinylmethyl)-morpholine 2HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Piperidinylmethyl)-morpholine 2HCl involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, thereby inhibiting specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Piperidinylmethyl)-morpholine 2HCl is unique due to its specific combination of a morpholine ring and a piperidinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)morpholine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-5-12(6-3-1)8-10-9-13-7-4-11-10;;/h10-11H,1-9H2;2*1H

InChI Key

SFOYPBICPZBCNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2COCCN2.Cl.Cl

Origin of Product

United States

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